5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole-4-carbonitrile derivative with distinct substituents at positions 2 and 5. The oxazole core is substituted at position 5 with a (4-ethoxyphenyl)amino group, providing electron-donating properties via the ethoxy moiety. At position 2, the compound features a 4-(morpholin-4-ylsulfonyl)phenyl group, which introduces hydrogen-bond-accepting sulfonyl and morpholine oxygen atoms.
Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-2-30-18-7-5-17(6-8-18)24-22-20(15-23)25-21(31-22)16-3-9-19(10-4-16)32(27,28)26-11-13-29-14-12-26/h3-10,24H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYQLBQWUWLVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound belonging to the oxazole family. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an oxazole ring, an ethoxyphenyl group, and a morpholinyl sulfonamide moiety, which are integral to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxazole rings. For instance, a study published in Molecules demonstrated that several oxazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The best-performing compound showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4b | Bacillus subtilis | 62.5 |
| 4b | Staphylococcus aureus | 62.5 |
| 4b | Escherichia coli | 62.5 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. For example, certain analogs have shown selective inhibition of cyclooxygenase (COX) isozymes, which are implicated in cancer progression. A study indicated that modifications in the oxazole structure could enhance its efficacy as a chemopreventive agent against colorectal cancer .
Table 2: Anticancer Activity of Selected Oxazole Derivatives
| Compound ID | Cancer Type | IC50 (µM) |
|---|---|---|
| Sulindac benzylamine | Colorectal cancer | Not specified |
| K-80003 | Colon tumor cells | Not specified |
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Biofilm Disruption : Some studies suggest that oxazole derivatives can disrupt biofilm formation in bacterial colonies, enhancing their antimicrobial effectiveness .
- Selective COX Inhibition : The compound may selectively inhibit COX enzymes, reducing inflammation and tumor growth .
Case Studies
A notable case study involved the evaluation of a related oxazole derivative's effects on Enterococcus faecium biofilms. The study reported significant inhibition of biofilm formation at concentrations correlating with lower toxicity levels on human cells . This finding underscores the potential clinical applications for treating infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Core Similarities
All compared compounds share the 1,3-oxazole-4-carbonitrile core but differ in substituents at positions 2 and 5:
Electronic Effects and Substituent Influence
- Target Compound : The 4-ethoxyphenyl group donates electrons via resonance, stabilizing the aromatic ring. In contrast, ’s 4-fluorobenzyl group withdraws electrons, altering electronic distribution .
- : Replacing the target’s ethoxyphenyl with morpholinylethylamino enhances hydrophilicity, while piperidine/pyrrolidine sulfonyl groups modulate steric bulk and conformational flexibility .
- : The dimethylaminoethyl group introduces basicity, enabling protonation in acidic environments, while the 2-chlorophenyl group facilitates halogen bonding .
Hydrogen Bonding and Solubility
- The morpholino sulfonyl group in the target and compounds enhances solubility through hydrogen bonding.
- ’s furyl-methoxy phenoxy substituent introduces steric hindrance, which may limit membrane permeability compared to the target’s planar sulfonylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
